

In-Depth Technical Guide: Crystal Structure Analysis of Bromoquinoline Carboxylic Acid Derivatives

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Compound of Interest

Compound Name: *8-Bromoquinoline-4-carboxylic acid*

Cat. No.: B170260

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the crystal structure analysis of bromoquinoline carboxylic acid derivatives, a class of compounds with significant interest in medicinal chemistry. Due to the limited availability of public crystallographic data for **8-Bromoquinoline-4-carboxylic acid**, this guide will utilize the detailed crystal structure analysis of a closely related compound, 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, as a representative example to illustrate the core principles and methodologies.^[1]

Introduction

Quinoline carboxylic acids and their halogenated derivatives are key pharmacophores in numerous therapeutic agents. The spatial arrangement of atoms within the crystal lattice, including molecular conformation and intermolecular interactions, is crucial for understanding their physicochemical properties, bioavailability, and interactions with biological targets. Single-crystal X-ray diffraction is the definitive technique for elucidating these three-dimensional structures.^[2]

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of the crystallographic model.

Synthesis and Crystallization

The synthesis of quinoline carboxylic acid derivatives can be achieved through various established methods, such as the Pfitzinger or Doebner reactions.^{[3][4]} For the representative compound, 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, single crystals suitable for X-ray diffraction were obtained by slow evaporation from a suitable solvent at room temperature.^[1]

Generalized Crystallization Protocol:

- **Dissolution:** Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate, or a mixture containing DMSO).^[5]
- **Slow Evaporation:** The solution is loosely covered to allow for the slow evaporation of the solvent at a constant temperature.
- **Crystal Growth:** Over a period of several days to weeks, single crystals of sufficient size and quality for X-ray diffraction will form.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

The following protocol outlines the typical steps for data collection and structure refinement.

- **Crystal Mounting:** A suitable single crystal is selected and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in a diffractometer, and X-ray diffraction data are collected. The temperature of the crystal is often maintained at a low temperature (e.g., 100 K or 296 K) to minimize thermal vibrations.^{[1][6]}
- **Data Reduction:** The collected diffraction data are processed to yield a set of unique reflections with their corresponding intensities.

- Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F^2 . All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.^[1]

Data Presentation: Crystallographic Data for 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

The following tables summarize the key crystallographic data for the representative compound.^[1]

Table 1: Crystal Data and Structure Refinement Details^[1]

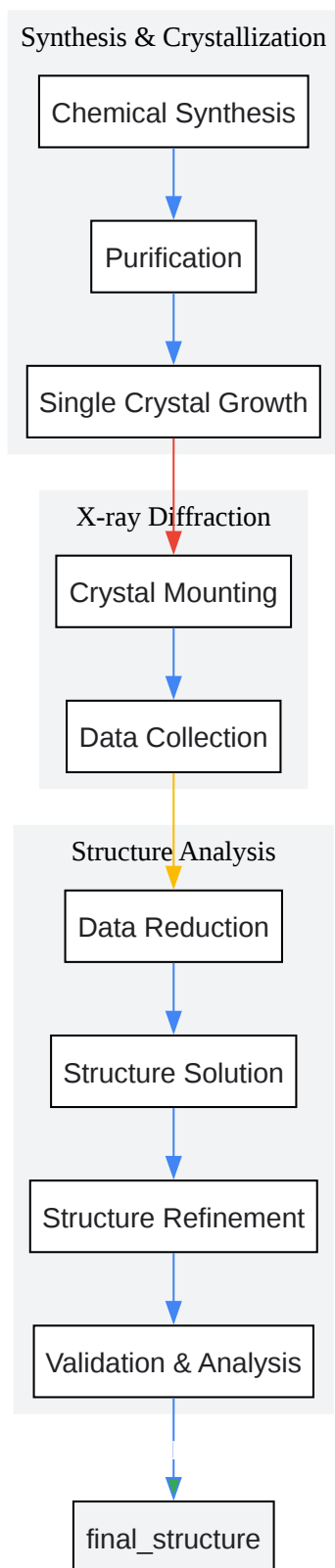
| Parameter | Value |
|---------------------------------|---|
| Empirical formula | C ₁₄ H ₁₂ BrNO ₃ |
| Formula weight | 322.16 g/mol |
| Temperature | 296(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Triclinic |
| Space group | P-1 |
| a | 8.4134(5) Å |
| b | 9.5365(6) Å |
| c | 9.6154(7) Å |
| α | 60.728(2)° |
| β | 83.130(2)° |
| γ | 66.331(2)° |
| Volume | 613.52(7) Å ³ |
| Z | 2 |
| Density (calculated) | 1.745 Mg/m ³ |
| Absorption coefficient | 3.259 mm ⁻¹ |
| F(000) | 324 |
| Theta range for data collection | 2.58 to 25.00° |
| Final R indices [I>2σ(I)] | R1 = 0.0393, wR2 = 0.0709 |
| R indices (all data) | R1 = 0.0824, wR2 = 0.0772 |
| Largest diff. peak and hole | 0.385 and -0.428 e.Å ⁻³ |

Table 2: Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Degrees (°) |
|--------|------------|------------|-------------|
| Br1-C7 | 1.901(3) | C8-C7-Br1 | 119.5(2) |
| C3-C11 | 1.472(4) | C4-C3-C11 | 119.8(3) |
| C4-O1 | 1.259(3) | O1-C4-C4A | 122.9(3) |
| C11-O2 | 1.221(4) | O2-C11-O3 | 122.9(3) |
| C11-O3 | 1.312(4) | O2-C11-C3 | 121.2(3) |
| N1-C8A | 1.385(4) | C8A-N1-C1 | 120.3(3) |
| N1-C1 | 1.468(4) | C8A-N1-C1' | 119.8(3) |

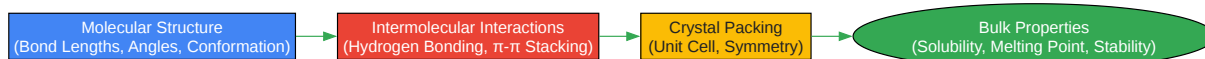
Visualization of Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the typical workflow for crystal structure analysis and the logical relationship between molecular structure and bulk properties.



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Caption: A generalized workflow for the synthesis and X-ray crystallographic analysis of quinoline derivatives.



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